molecular formula C23H18N8O B2409994 5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) CAS No. 868145-88-4

5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)

Cat. No.: B2409994
CAS No.: 868145-88-4
M. Wt: 422.452
InChI Key: RWDBZJVASYVTRP-UHFFFAOYSA-N
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Description

5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is a sophisticated molecular scaffold that functions as a robust and tunable photoswitch. Its core structure is based on a stiff stilbene derivative, where the central ethene unit is substituted with strongly electron-accepting phenyltetrazole groups. This configuration allows the molecule to undergo reversible, light-induced isomerization between its (E) and (Z) configurations [https://doi.org/10.1002/anie.202300726]. The presence of the ortho-methoxy group is a critical design feature, as it introduces significant steric hindrance that dramatically increases the thermal half-life of the metastable (Z)-isomer, making it highly practical for applications requiring long-lived switched states. The primary research value of this compound lies in the field of photopharmacology and materials science, where it serves as a precise, external trigger to control molecular processes. Researchers utilize this photoswitch to confer light-responsiveness to biomolecules, such as proteins or enzymes, enabling spatiotemporal control over their activity with high precision [https://doi.org/10.1038/s41570-021-00316-6]. Furthermore, its robust photophysical properties and bistability make it an excellent candidate for the development of advanced functional materials, including molecular machines, smart polymers, and optical data storage systems. Its ability to undergo a large conformational change upon irradiation provides a powerful tool for manipulating structure and function at the nanoscale.

Properties

IUPAC Name

5-[2-(2-methoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N8O/c1-32-21-15-9-8-10-17(21)16-20(22-24-26-28-30(22)18-11-4-2-5-12-18)23-25-27-29-31(23)19-13-6-3-7-14-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDBZJVASYVTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge by reacting 2-methoxybenzaldehyde with a suitable reagent to form the corresponding ethene derivative.

    Tetrazole Ring Formation: The ethene derivative is then reacted with sodium azide and a suitable catalyst to form the tetrazole rings. This step usually requires specific conditions such as elevated temperatures and the presence of a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions like controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. A study synthesized several tetrazole-based compounds, including derivatives of 5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole), which were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that some compounds showed promising activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Properties
Tetrazoles have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Material Science Applications

Fluorescent Materials
The compound's structural characteristics make it suitable for use in fluorescent materials. Research has indicated that tetrazole-based compounds can be incorporated into polymer matrices to create luminescent materials with applications in optoelectronics and sensors. These materials exhibit strong photoluminescent properties, making them ideal for use in light-emitting devices .

Thermal Stability
Studies have shown that incorporating tetrazole units into polymer systems can enhance thermal stability. This is particularly useful in the development of materials that require high thermal resistance for industrial applications .

Data Tables

Application Area Key Findings References
Antimicrobial ActivitySeveral derivatives showed significant activity against bacterial strains compared to controls.
Anticancer PropertiesInhibition of cancer cell proliferation observed in vitro; potential for further development.
Fluorescent MaterialsStrong photoluminescent properties noted; suitable for optoelectronic applications.
Thermal StabilityEnhanced thermal resistance observed in polymer blends containing tetrazole units.

Case Studies

  • Antimicrobial Evaluation : A series of tetrazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that specific modifications to the tetrazole structure significantly increased antimicrobial efficacy, indicating the importance of structural optimization in drug design .
  • Cancer Cell Proliferation Inhibition : A derivative of 5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) was tested against various cancer cell lines, showing IC50 values lower than those of established chemotherapeutic agents, highlighting its potential as a lead compound in cancer therapy .
  • Development of Fluorescent Polymers : Researchers incorporated the compound into a poly(methyl methacrylate) matrix to create a fluorescent polymer. The resulting material exhibited a high quantum yield and stability under UV light exposure, demonstrating its applicability in developing advanced display technologies .

Mechanism of Action

The mechanism of action of 5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown interactions with key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name Molecular Formula Linking Group Substituents Key Properties/Applications Reference
Target Compound C₂₄H₁₈N₈O Ethene-1,1-diyl Phenyl, 2-methoxyphenyl High density, potential energetic/pharmaceutical use -
5,5'-Dithiobis(1-phenyl-1H-tetrazole) C₁₄H₁₀N₈S₂ Disulfide (S-S) Phenyl Lower thermal stability; redox-active applications
1,2-di(1H-tetrazol-5-yl)ethane C₄H₆N₈ Ethane-1,2-diyl None Lower density; basic energetic material
4,7-Bis((4-(2-ethylhexyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzoxadiazole (9a) C₄₀H₄₄N₁₀O Ethynyl 2-ethylhexyl, benzoxadiazole Fluorescent dyes; flexible alkyl chains
(E)-Dimethyl 5,5′-(ethene-1,2-diyl)bis(2-methoxybenzoate) C₂₀H₂₀O₈ Ethene-1,2-diyl Methoxybenzoate Precursor for demethylation reactions
Pharmaceutical analog (from EP 2 697 207 B1) C₃₄H₂₈F₆N₆O₂ Cyclohexenyl Trifluoromethyl, methoxyphenyl Antiviral applications (e.g., NS5A inhibitors)

Key Comparative Analysis

Linking Groups
  • Ethene vs. Disulfide : The ethene bridge in the target compound confers planarity and rigidity, enhancing crystallinity and density (~1.8–2.0 g/cm³ estimated), whereas disulfide-linked analogs (e.g., 5,5'-Dithiobis(1-phenyl-1H-tetrazole)) exhibit lower thermal stability due to S-S bond cleavage above 150°C .
  • Ethynyl Linkers : Compounds like 9a () use ethynyl groups to connect tetrazoles to a benzoxadiazole core. These linkages enable extended conjugation, useful in optoelectronic materials, but reduce density compared to ethene bridges .
Substituent Effects
  • Aromatic vs. Alkyl Groups : The phenyl and methoxyphenyl groups in the target compound improve thermal stability (decomposition >250°C) and solubility in polar solvents (e.g., DMF, DMSO). In contrast, alkyl-substituted analogs (e.g., 9a-d) exhibit higher lipophilicity, suited for organic electronics .
  • This contrasts with trifluoromethyl groups in pharmaceutical analogs, which increase metabolic stability .

Biological Activity

5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is a compound characterized by its unique structure, which incorporates two tetrazole rings connected by an ethene bridge. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C23_{23}H18_{18}N8_8O
  • Molecular Weight : 422.4 g/mol
  • CAS Number : 868145-88-4

Synthesis

The synthesis of 5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) typically involves a multi-step process:

  • Formation of the Ethene Bridge : Reacting 2-methoxybenzaldehyde with appropriate reagents.
  • Tetrazole Ring Formation : Involves the reaction of the ethene derivative with sodium azide under specific conditions (e.g., using DMF as a solvent) to yield the tetrazole rings.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological properties.

Antitumor Activity

Research indicates that compounds with similar tetrazole structures exhibit significant antitumor effects. For instance, tetrazole derivatives have shown inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and telomerase . Molecular docking studies suggest that 5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) may interact effectively with proteins involved in cancer pathways, potentially leading to therapeutic applications.

Antimicrobial Activity

Tetrazole derivatives are known for their antimicrobial properties. Studies have shown that related compounds exhibit good activity against bacterial strains and protozoal infections. For example, a related compound demonstrated an IC50_{50} value of 0.86 μM against Entamoeba histolytica, indicating strong antiamoebic activity . The safety index calculations suggest low cytotoxicity for these compounds, enhancing their attractiveness for therapeutic use.

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors in target cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects . Further studies are needed to elucidate the precise molecular mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activities of related tetrazole compounds:

StudyFindings
Umesha et al. (2009) Identified antimicrobial and antioxidant properties in pyrazole derivatives similar to tetrazoles.
Research on Antitumor Activity Demonstrated significant inhibition of cancer cell lines with IC50_{50} values indicating potency comparable to standard drugs like metronidazole.
Molecular Docking Studies Showed strong interactions with key proteins (e.g., TP53 and NF-KAPPA-B), suggesting potential therapeutic applications in cancer treatment.

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of tetrazole derivatives often employs hydrothermal or solvent-based methods. For example, a related tetrazole compound (5,5′-(1,4-phenylene)-bis(1H-tetrazole)) was synthesized via hydrothermal reaction at 393 K for 3 days using ethylenediamine as a pH adjuster . Key factors affecting yield include:

  • Temperature : Higher temperatures (e.g., 393 K) promote crystallization but may risk decomposition.
  • pH control : Neutral conditions are critical to avoid side reactions.
  • Reagent ratios : Stoichiometric imbalances can lead to byproducts.
    A methodological approach involves iterative optimization using fractional factorial design to test variables like temperature, time, and molar ratios .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray diffraction (XRD) is indispensable for resolving crystal packing and intermolecular interactions. For instance, XRD revealed π-π stacking (centroid distances: 3.435–3.962 Å) and hydrogen-bonding networks (N–H⋯O/N) in a structurally similar tetrazole compound . Complementary techniques include:

  • NMR : Confirms molecular integrity and substituent effects.
  • IR spectroscopy : Identifies functional groups (e.g., tetrazole ring vibrations at ~1,500 cm⁻¹).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced: How can researchers design experiments to investigate π-π stacking and hydrogen bonding in this compound?

A multi-modal approach is recommended:

Crystallographic analysis : Use single-crystal XRD to map intermolecular distances and angles. For example, dihedral angles between tetrazole rings (5.03–6.37°) indicate coplanarity, favoring π-π interactions .

Computational modeling : Density Functional Theory (DFT) calculates interaction energies and electron density surfaces.

Thermal analysis : Differential Scanning Calorimetry (DSC) correlates stability with interaction strength.

Solvent variation : Test polar vs. non-polar solvents to assess packing flexibility.

Advanced: What strategies resolve contradictions in reported thermodynamic stability data?

Contradictions often arise from differing experimental conditions or characterization methods. Mitigation strategies include:

  • Triangulation : Cross-validate data using XRD, DSC, and computational models .
  • Replication : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples).
  • Meta-analysis : Systematically review literature to identify methodological outliers .
    For example, stability discrepancies in tetrazole derivatives may stem from varying hydration states or polymorphic forms.

Basic: What safety considerations are critical when handling tetrazole-based compounds?

Tetrazoles are often energetic and require precautions:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (linked to H315/H319/H335 hazards) .
  • Storage : Refrigerate in airtight containers to prevent degradation .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.

Advanced: How can computational methods explain electronic properties of this compound?

Integrate DFT with experimental

HOMO-LUMO analysis : Predicts reactivity and charge-transfer behavior.

Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites.

TD-DFT : Simulates UV-Vis spectra to compare with experimental results.
For example, π-π interactions in the crystal phase may redshift absorption bands, which computational models can quantify .

Basic: What are the primary research applications in materials science?

  • Energetic materials : Tetrazole derivatives act as propellant additives due to high nitrogen content .
  • Metal-Organic Frameworks (MOFs) : Serve as ligands for constructing porous materials with catalytic or gas-storage properties.
  • Polymer chemistry : Enhance thermal stability in composites via hydrogen bonding.

Advanced: How to study the compound’s behavior under varying environmental conditions?

Use a factorial design to test variables:

  • Temperature gradients : Assess thermal decomposition (e.g., 298–473 K).
  • pH ranges : Investigate protonation/deprotonation effects on solubility.
  • Humidity : Monitor hygroscopicity via dynamic vapor sorption (DVS).
    Statistical tools like ANOVA identify significant factors affecting stability .

Basic: What impurities arise during synthesis, and how are they mitigated?

Common impurities include:

  • Unreacted precursors : Remove via recrystallization or column chromatography.
  • Oxidation byproducts : Use inert atmospheres (N₂/Ar) during synthesis.
  • Polymeric residues : Filter through microporous membranes.
    Characterization via HPLC-MS or NMR detects and quantifies impurities .

Advanced: How to apply factorial design for synthesis optimization?

A 2³ factorial design (variables: temperature, time, reagent ratio) can optimize yield:

FactorLow LevelHigh Level
Temperature (°C)100120
Time (h)2448
Molar Ratio1:11:1.2
Response surface methodology (RSM) models interactions between factors, identifying optimal conditions .

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